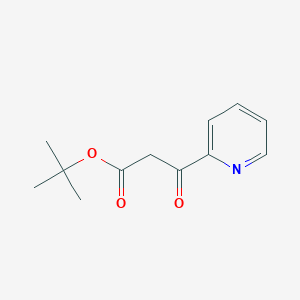

tert-Butyl b-oxo-2-pyridinepropanoate

描述

tert-Butyl β-oxo-2-pyridinepropanoate is a synthetic organic compound featuring a pyridine ring substituted with a β-keto ester group and a tert-butyl moiety. This structure combines aromaticity (from pyridine), electrophilic reactivity (from the β-keto ester), and steric hindrance (from the tert-butyl group), making it valuable in pharmaceutical and agrochemical synthesis. While specific data on this compound are absent in the provided evidence, its tert-butyl ester group suggests parallels with other tert-butyl derivatives in terms of stability and handling precautions .

属性

IUPAC Name |

tert-butyl 3-oxo-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)8-10(14)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHGZWSSSIUDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl b-oxo-2-pyridinepropanoate, identified by its CAS number 123440-85-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of tert-butyl b-oxo-2-pyridinepropanoate can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 233.26 g/mol

- IUPAC Name : tert-butyl 4-oxo-1-pyridinepropanoate

The biological activity of tert-butyl b-oxo-2-pyridinepropanoate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to target proteins.

Antimicrobial Activity

Research has indicated that tert-butyl b-oxo-2-pyridinepropanoate exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential use as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Furthermore, tert-butyl b-oxo-2-pyridinepropanoate has shown promise in cancer research. In a study evaluating its effects on human cancer cell lines, the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Efficacy :

- Evaluation of Anticancer Properties :

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments indicate that tert-butyl b-oxo-2-pyridinepropanoate has a low toxicity profile at therapeutic doses. However, further studies are necessary to evaluate chronic exposure effects and long-term safety.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl β-oxo-2-pyridinepropanoate with related tert-butyl-containing compounds, leveraging data from the provided evidence to infer properties.

Table 1: Key Properties of tert-Butyl Derivatives

Reactivity and Stability

- tert-Butyl Alcohol: Highly reactive with oxidizers (e.g., chlorates) and alkali metals, producing explosive hydrogen gas .

- tert-Butyl β-oxo-2-pyridinepropanoate: The β-keto ester group may undergo keto-enol tautomerism or nucleophilic attack, while the pyridine ring could participate in aromatic substitutions. Unlike tert-butyl alcohol, its ester group likely reduces reactivity with metals but may still degrade under acidic/basic conditions .

Research Findings and Data Gaps

- Synthesis Applications: Pyridinepropanoate esters are intermediates in drug synthesis (e.g., kinase inhibitors). The tert-butyl group enhances solubility and metabolic stability.

- Ecological Impact : Pyridine derivatives may persist in aquatic environments, but biodegradability data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。